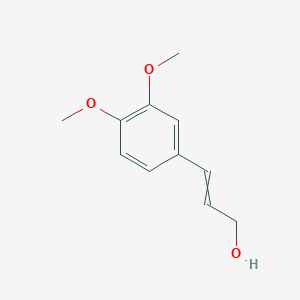

2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-

CAS No.:

Cat. No.: VC14408016

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

| Standard InChI | InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3 |

| Standard InChI Key | OYICGYUCCHVYRR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C=CCO)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CCO)OC |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Structural Representation

The IUPAC name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol precisely describes its molecular architecture:

-

A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4

-

A three-carbon allyl alcohol chain (CH₂=CH-CH₂OH) attached at position 1 of the aromatic ring

The canonical SMILES representation COC1=C(C=C(C=C1)C=CCO)OC provides a machine-readable structural description . The molecular structure contains four rotatable bonds, enabling conformational flexibility that may influence its biological activity and metabolic fate .

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Exact Mass | 194.094294304 g/mol |

| Topological Polar Surface | 38.70 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Physicochemical Properties

Solubility and Partitioning Behavior

With a topological polar surface area of 38.70 Ų and XLogP of 1.30 , the compound exhibits:

-

Moderate lipophilicity favoring membrane permeability

-

Predicted aqueous solubility of ~1-10 mg/mL (estimated from AlogP)

-

pH-dependent ionization characteristics (pKa of alcohol group ~15-16)

Thermal Stability and Reactivity

The conjugated system (aromatic ring + allyl alcohol) suggests:

-

Thermal decomposition temperatures >200°C (typical for methoxybenzenes)

-

Susceptibility to autoxidation at the allylic position

-

Potential for Diels-Alder reactions with electron-deficient dienophiles

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

ADMET predictions via admetSAR 2.0 reveal :

Table 2: Key ADMET Properties

| Parameter | Value | Probability |

|---|---|---|

| Human Intestinal Absorption | + | 99.42% |

| Blood-Brain Barrier Penetration | + | 60.00% |

| Oral Bioavailability | + | 81.43% |

| P-glycoprotein Substrate | - | 93.52% |

These properties suggest efficient gastrointestinal absorption with moderate CNS penetration potential. The 60% BBB penetration probability indicates possible neuroactivity, warranting further investigation.

Metabolism and Elimination

Cytochrome P450 interaction profile :

-

Substrate for CYP3A4 (65.35%), CYP2C9 (59.18%), CYP2D6 (68.60%)

-

Inhibitor of CYP2C9 (94.45%), CYP2D6 (92.78%)

The compound's metabolism likely involves:

-

O-demethylation of methoxy groups

-

Oxidation of the allylic alcohol to carboxylic acid

-

Conjugation reactions (glucuronidation, sulfation)

Toxicity Considerations

-

Low carcinogenic potential (80.28% non-carcinogenic)

-

68.63% probability of eye irritation

-

High mitochondrial localization (86.69%) suggesting potential for metabolic disruption

Analytical Characterization Techniques

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) would reveal:

-

Base peak at m/z 194.0943 ([M+H]⁺)

-

Characteristic fragmentation patterns:

-

Loss of H₂O (18 Da) from the alcohol group

-

Cleavage of methoxy groups (32 Da)

-

Chromatographic Behavior

Predicted reversed-phase HPLC characteristics:

-

Retention time: 8-12 minutes (C18 column, acetonitrile/water gradient)

-

UV-Vis absorption maxima: ~270 nm (aromatic π→π* transitions)

Comparative Analysis with Structural Analogs

Cinnamic Alcohol Derivatives

Compared to cinnamic alcohol (3-phenyl-2-propen-1-ol) :

-

Enhanced metabolic stability due to methoxy substituents

-

Reduced prohapten potential (no autoxidation to reactive aldehydes)

-

Improved pharmacokinetic profile (higher oral bioavailability)

Dimethoxybenzene Analogs

Structural comparisons reveal:

-

Increased polarity vs. 3,4-dimethoxytoluene

-

Hydrogen-bonding capacity absent in methyl ether analogs

-

Conformational restrictions compared to ortho-substituted derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume